molecular formula C24H21NO4 B12488960 pentyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

pentyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12488960
M. Wt: 387.4 g/mol
InChI Key: VXABIISWONKXHS-UHFFFAOYSA-N
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Description

PENTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of a naphthalene ring fused to an isoindole structure, with a pentyl ester group attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the naphthalene derivative, which is then subjected to a series of reactions to introduce the isoindole and pentyl ester functionalities. Key steps in the synthesis may include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized through reactions such as Friedel-Crafts acylation or alkylation.

    Isoindole Formation: The functionalized naphthalene is then reacted with phthalic anhydride under acidic conditions to form the isoindole structure.

    Esterification: The final step involves the esterification of the carboxylate group with pentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of PENTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PENTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or isoindole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

PENTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of PENTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to proteins or nucleic acids, altering their function and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features but different functional groups.

    2-Phenyl substituted Benzimidazole derivatives: Compounds with a benzimidazole core and phenyl substituents, exhibiting similar biological activities.

Uniqueness

PENTYL 2-(NAPHTHALEN-2-YL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its specific combination of a naphthalene ring, isoindole structure, and pentyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

pentyl 2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H21NO4/c1-2-3-6-13-29-24(28)18-10-12-20-21(15-18)23(27)25(22(20)26)19-11-9-16-7-4-5-8-17(16)14-19/h4-5,7-12,14-15H,2-3,6,13H2,1H3

InChI Key

VXABIISWONKXHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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